5-Hydroxy Pioglitazone (5-Hydroxy Pioglitazone) is a major metabolite of the antidiabetic drug Pioglitazone. [, , ] It belongs to the thiazolidinedione class of compounds, which are known for their insulin-sensitizing effects. [, , , , ] While not clinically used as a drug itself, 5-Hydroxy Pioglitazone is a significant subject in research due to its presence in the body after Pioglitazone administration and its potential biological activities.
5-Hydroxy pioglitazone is synthesized from pioglitazone, which itself is derived from various synthetic pathways involving thiazolidinedione derivatives. The classification of this compound falls under the broader category of thiazolidinediones, which are known for their role in insulin sensitization and modulation of lipid metabolism. The chemical structure can be represented by the formula C19H20N2O3S, with a molecular weight of approximately 348.44 g/mol.
The synthesis of 5-hydroxy pioglitazone typically involves hydroxylation reactions on the pioglitazone molecule. The following outlines a common synthetic route:
For instance, a method described in patents indicates that a controlled reaction environment with appropriate catalysts can significantly enhance yield and purity, often achieving yields above 60% under optimized conditions .
The molecular structure of 5-hydroxy pioglitazone features a thiazolidinedione core with a hydroxyl group at the fifth position. This modification plays a crucial role in its biological activity. Key structural characteristics include:
5-Hydroxy pioglitazone can participate in various chemical reactions due to its functional groups:
These reactions are critical for modifying the compound's properties for potential therapeutic applications.
The primary mechanism of action for 5-hydroxy pioglitazone involves its interaction with peroxisome proliferator-activated receptor gamma (PPARγ):
Studies have shown that treatment with pioglitazone and its derivatives results in significant changes in gene expression related to lipid metabolism, further supporting their role as insulin sensitizers .
The physical and chemical properties of 5-hydroxy pioglitazone include:
These properties are crucial for formulation development in pharmaceutical applications.
5-Hydroxy pioglitazone has several scientific applications:
5-Hydroxy pioglitazone (5-OHP) is the principal pharmacologically active metabolite of the antidiabetic agent pioglitazone, formed predominantly via hepatic cytochrome P450 (CYP)-mediated oxidation. In vitro studies using human liver microsomes and recombinant CYP isoforms demonstrate that CYP2C8 contributes 56% of total pioglitazone oxidation, while CYP3A4 contributes 37%, with minor roles for other isoforms [3]. The reaction involves stereoselective hydroxylation at the ethylpyridinyl side chain, producing the (S)-enantiomer of 5-OHP as the dominant isomer [8]. Kinetic analyses reveal a Michaelis constant (Km) of 3.8 µM for CYP2C8-mediated formation, indicating high substrate affinity, compared to a Km of 18.2 µM for CYP3A4 [3].
Potent CYP2C8 inhibitors significantly impair this biotransformation: Montelukast (IC50 = 0.51 µM) and zafirlukast (IC50 = 1.0 µM) show the strongest inhibitory effects in vitro, while gemfibrozil and trimethoprim exhibit moderate inhibition (IC50 = 98 µM and 99 µM, respectively) [3] [6]. This CYP2C8 dependency creates risks for clinically significant drug-drug interactions (DDIs), particularly with widely used inhibitors like gemfibrozil.
Table 1: Enzyme Kinetics and Inhibition of 5-Hydroxy Pioglitazone Formation
Parameter | CYP2C8 | CYP3A4 |
---|---|---|
% Contribution | 56% | 37% |
Km (µM) | 3.8 | 18.2 |
Vmax (pmol/min/mg) | 42 | 29 |
Potent Inhibitors | Montelukast (IC50=0.51µM), Gemfibrozil glucuronide | Ketoconazole, Clarithromycin |
Pioglitazone undergoes complex hepatic metabolism, generating two primary oxidative metabolites: 5-hydroxy pioglitazone (M-IV) and keto-pioglitazone (M-III). Structural analyses confirm that 5-OHP features a hydroxyl group (-OH) at the 5-position of the pyridinyl ring, whereas keto-pioglitazone contains a carbonyl group (=O) at the same position [4] [8]. This subtle difference profoundly impacts their pharmacokinetic behavior:
Table 2: Pharmacokinetic Properties of Key Pioglitazone Metabolites
Metabolite | Structural Feature | AUC Ratio (vs. Pioglitazone) | Half-life (hours) | Primary Formation Pathway |
---|---|---|---|---|
5-Hydroxy Pioglitazone (M-IV) | Pyridinyl C5-hydroxylation | 1.2–1.5 | 16–24 | CYP2C8 > CYP3A4 |
Keto-Pioglitazone (M-III) | Pyridinyl C5-oxidation | 0.3–0.5 | 5–9 | CYP2C8-mediated oxidation |
5-Hydroxy pioglitazone retains significant pharmacological activity as a peroxisome proliferator-activated receptor gamma (PPARγ) agonist, similar to the parent drug. In vitro assays demonstrate that 5-OHP exhibits 60–80% of pioglitazone's transactivation potency at PPARγ receptors, attributed to the preservation of the thiazolidinedione (TZD) pharmacophore and optimal positioning of the hydroxylated side chain within the ligand-binding domain [4]. Minor structural modifications do not significantly disrupt receptor binding affinity.
Conversely, other metabolites like pioglitazone-cysteine conjugates (formed via glutathione adduction) and glucuronides show negligible PPARγ activity [4]. The pharmacological contribution of 5-OHP to pioglitazone's clinical effects is substantial, with plasma concentrations of the metabolite consistently exceeding those of the parent compound during steady-state dosing [4] [8]. This necessitates inclusion of 5-OHP in pharmacokinetic/pharmacodynamic (PK/PD) models for accurate effect prediction.
Significant interspecies differences exist in pioglitazone metabolism, complicating the extrapolation of preclinical data to humans:
These disparities necessitate careful dose adjustment in preclinical studies and highlight the importance of in vitro human hepatocyte models or humanized mouse models for metabolic studies.
Table 3: Interspecies Differences in Pioglitazone Metabolism to 5-Hydroxy Pioglitazone
Species | Primary CYP Isoform | Relative 5-OHP Exposure | Key Metabolic Features |
---|---|---|---|
Human | CYP2C8 | High (AUC ratio 1.2–1.5) | Polymorphic CYP2C8 expression |
Mouse | CYP2C family | Very high (3x human) | Enhanced intrinsic clearance |
Rat | CYP2C11 | Moderate | Gender-dependent expression |
Dog | CYP3A12 | Low/undetectable | Lacks functional CYP2C8 |
CAS No.:
CAS No.: 1401708-83-5
CAS No.: 119068-77-8
CAS No.: 113378-31-7
CAS No.: 92950-40-8
CAS No.: 120026-55-3